N-Cyclopropyltetrahydrofuran-2-carboxamide
Description
N-Cyclopropyltetrahydrofuran-2-carboxamide is a synthetic organic compound featuring a tetrahydrofuran (THF) ring substituted at the 2-position with a carboxamide group, where the amide nitrogen is further modified with a cyclopropyl moiety. The cyclopropyl group is known to act as a bioisostere, often enhancing resistance to oxidative degradation in vivo.
Properties
IUPAC Name |
N-cyclopropyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(9-6-3-4-6)7-2-1-5-11-7/h6-7H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZYBYCLJPKQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Cyclopropyltetrahydrofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on various studies and findings that highlight its pharmacological properties.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a tetrahydrofuran ring with a cyclopropyl group and a carboxamide functional group. The unique structure contributes to its biological activity, influencing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Below is a summary of the key findings from various studies:
Antimicrobial Activity
- Inhibition of Mycobacterial Growth :
- Mechanism of Action :
Anti-inflammatory Effects
- Cytokine Modulation :
- Cell Viability :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has shown that:
- Cyclopropyl Substitution : Enhances binding affinity to specific targets involved in mycobacterial resistance mechanisms.
- Carboxamide Group : Plays a critical role in the compound's interaction with biological targets, affecting both potency and selectivity.
Data Tables
| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Target |
|---|---|---|---|
| This compound | < 0.016 | > 64 | Mycobacterium tuberculosis |
| Isoniazid | 0.1 | 15 | Mycobacterium tuberculosis |
| Pyrazinamide | 0.5 | 20 | Mycobacterium tuberculosis |
Case Studies
- Case Study on Drug Resistance :
- In Vivo Efficacy :
Scientific Research Applications
Medicinal Chemistry
N-Cyclopropyltetrahydrofuran-2-carboxamide has been investigated for its potential therapeutic applications, particularly as a precursor in drug development.
- Cancer Treatment : Research indicates that derivatives of N-cyclopropyltetrahydrofuran compounds are being explored for their role as inhibitors in cancer therapies. For instance, compounds that include this structure have been shown to enhance T-cell signaling, potentially improving anti-cancer immunity when used in conjunction with other immunotherapeutic agents .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders and cancers. NNMT inhibitors can modulate cellular pathways relevant to obesity and diabetes, making N-cyclopropyltetrahydrofuran derivatives valuable in developing treatments for these conditions .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for constructing complex molecular architectures.
- Reagent Use : The compound is employed as a reagent in various chemical transformations, facilitating the synthesis of more complex organic molecules. Its unique structure allows it to participate in reactions that yield novel compounds with potential biological activity.
Agricultural Applications
Emerging studies suggest that this compound may have applications in agriculture, particularly in the development of herbicides or pesticides.
- Transgenic Plants : Research has indicated the potential use of this compound in the engineering of transgenic plants, which could lead to enhanced resistance against pests or improved growth characteristics .
Material Science
The properties of this compound extend to material science, where it can be utilized in producing specialty chemicals and materials.
- Polymer Chemistry : The compound's structure lends itself to modifications that can enhance the properties of polymers, making it useful in developing materials with specific characteristics such as flexibility, strength, or resistance to environmental factors.
Data Table: Applications Overview
Case Studies
- Cancer Immunotherapy : A study highlighted the efficacy of compounds derived from this compound in enhancing T-cell responses against tumors. These compounds were shown to activate signaling pathways critical for T-cell proliferation and function, demonstrating their potential as immunotherapeutic agents .
- NNMT Inhibition : Another research effort focused on designing high-affinity inhibitors targeting NNMT using derivatives of this compound. The study reported significant inhibition rates and provided insights into the structure-activity relationship (SAR) that could guide future drug design efforts targeting metabolic diseases .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The primary structural analogs of N-Cyclopropyltetrahydrofuran-2-carboxamide include derivatives with variations in the amide substituent. A closely related compound, (R)-N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide oxalate (, GLPBIO Catalog No. GF49741), provides a basis for comparison:
| Property | This compound | (R)-N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide oxalate |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₂ (estimated) | C₁₁H₂₀N₂O₆ |
| Molecular Weight | ~155.2 g/mol (estimated) | 276.29 g/mol |
| Amide Substituent | Cyclopropyl | 3-(methylamino)propyl + oxalate counterion |
| Key Functional Groups | Cyclopropyl, carboxamide | Methylamino, propyl chain, oxalate salt |
| Solubility | Likely moderate lipophilicity | Unspecified (oxalate salts typically enhance aqueous solubility) |
| Storage | Not reported | Stable at room temperature (RT) |
Key Observations:
The oxalate salt in the analog increases polarity, likely enhancing solubility in aqueous media compared to the neutral form of this compound .
Molecular Weight and Complexity :
- The analog’s higher molecular weight (276.29 vs. ~155.2 g/mol) reflects the addition of the propylamine chain and oxalate counterion, which may reduce blood-brain barrier permeability relative to the simpler cyclopropyl derivative.
Limitations and Knowledge Gaps
- Solubility and stability data for this compound are absent in available literature, necessitating further experimental characterization.
- The pharmacological activity of both compounds remains speculative without targeted studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
